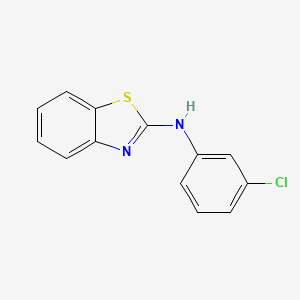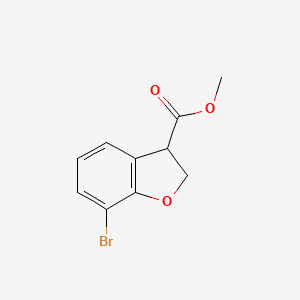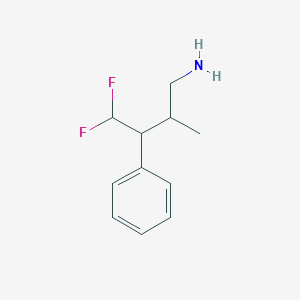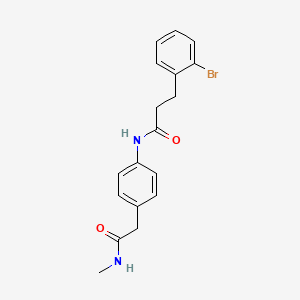![molecular formula C24H12N4O4 B2797470 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 34151-49-0](/img/structure/B2797470.png)
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (DPBP) is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a derivative of phenanthroline, a type of nitrogen-containing heterocyclic aromatic compound, and is composed of two pyridin-4-yl groups connected to a phenanthroline ring. DPBP is a yellow-orange crystalline solid that is soluble in most organic solvents, and is also known as 2,7-dipyridylbenzophenanthrolines or 2,7-dipyridylbenzophenanthrolines.
Applications De Recherche Scientifique
Supramolecular Chemistry
The compound has been used as a building block in supramolecular chemistry . It has been explored for its reactivity towards metal ions in the preparation of coordination polymers and polygons .
Pincer-Type Tricationic Compound
The compound has been synthesized and characterized as a pincer-type tricationic compound . This pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions .
Coordination Polymer
When reacted with Ni(NO3)2·6H2O, the compound forms a one-dimensional coordination polymer . This reaction has been used to study the influence of secondary building unit geometry on dimensionality and framework dimensions .
Metal–Organic Frameworks
The compound has been used in the synthesis of metal–organic frameworks . These frameworks have been used to study the role of SBU geometry, intermolecular face-to-face π–π, and lone pair–π interactions .
Anion–π Interactions
The compound has been studied for its interaction with negatively charged polyoxometalates (POMs) in hydrogen- or coordination-bonded supramolecular frameworks . The authors suggest a significant contribution of anion–π interactions in the templation of the nanostructure .
Anticancer Activity
Although not directly related to the compound, similar structures have been designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests potential applications of the compound in cancer research.
Mécanisme D'action
Mode of Action
It has been suggested that the compound may form coordination polymers when reacted with certain metal ions . This could potentially alter the function of metalloproteins or other metal-dependent biological processes.
Pharmacokinetics
Its predicted properties include a boiling point of 770.2±60.0 °C, a density of 1.588±0.06 g/cm3, and a pKa of 3.13±0.19 . These properties may influence its bioavailability and pharmacokinetics, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form coordination polymers, it may have effects on metal-dependent cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of metal ions could potentially influence the compound’s action, efficacy, and stability. For instance, its predicted pKa suggests it may exist in different protonation states depending on the pH of the environment .
Propriétés
IUPAC Name |
6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRPEOCBRYYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)
![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)
![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)
